molecular formula C10H10Cl3N3O B2734690 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-52-8

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2734690
CAS No.: 1431963-52-8
M. Wt: 294.56
InChI Key: PVJSUOQVMTYQHR-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C10H10Cl3N3O. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a 2,4-dichlorophenoxy group and an amine group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2,4-dichlorophenol with a suitable pyrazole derivative. One common method includes the following steps:

    Formation of the Intermediate: 2,4-dichlorophenol is reacted with formaldehyde to form 2,4-dichlorophenoxymethanol.

    Cyclization: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.

    Amine Introduction: The resulting pyrazole derivative is further reacted with ammonia or an amine source to introduce the amine group at the 4-position of the pyrazole ring.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Various substituted phenoxy derivatives.

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in pharmaceutical synthesis.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar phenoxy group.

    1-[(2,4-Dichlorophenoxy)methyl]-1H-benzimidazole hydrochloride: Another compound with a similar phenoxy group but different heterocyclic core.

Uniqueness

1-[(2,4-Dichlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is unique due to its specific combination of a pyrazole ring and a 2,4-dichlorophenoxy group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[(2,4-dichlorophenoxy)methyl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O.ClH/c11-7-1-2-10(9(12)3-7)16-6-15-5-8(13)4-14-15;/h1-5H,6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJSUOQVMTYQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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